Cas no 3189-48-8 (Indolizine-2-carboxylic acid)

Indolizine-2-carboxylic acid is a heterocyclic organic compound featuring a fused bicyclic structure comprising a pyrrole and pyridine ring. This carboxylic acid derivative is valued for its versatility as a synthetic intermediate in medicinal chemistry and materials science. Its rigid scaffold and functional group allow for further derivatization, enabling the development of pharmacologically active molecules, such as enzyme inhibitors or receptor modulators. The compound’s stability and compatibility with various reaction conditions make it a useful building block for heterocyclic synthesis. Researchers also explore its potential in agrochemical and optoelectronic applications due to its unique electronic properties.
Indolizine-2-carboxylic acid structure
Indolizine-2-carboxylic acid structure
Product Name:Indolizine-2-carboxylic acid
CAS No:3189-48-8
MF:C9H7NO2
MW:161.157382249832
MDL:MFCD00266289
CID:916665
PubChem ID:595143
Update Time:2025-05-23

Indolizine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Indolizine-2-carboxylic acid
    • 2-Indolizinecarboxylic acid
    • Indolizin-2-carbonsaeure
    • Indolizin-carbonsaeure-(1)
    • Indolizin-carbonsaeure-(2)
    • Pyrrolcolin-carbonsaeure-(2)
    • 3189-48-8
    • SCHEMBL1759104
    • MFCD00266289
    • F2135-1161
    • BS-13714
    • A875772
    • AKOS005254214
    • DB-068545
    • indolizine-2-carboxylic acid, AldrichCPR
    • AE-473/30684054
    • DTXSID00344214
    • AB05495
    • F51524
    • EN300-75775
    • 2-Indolizine, carboxylic acid
    • MDL: MFCD00266289
    • Inchi: 1S/C9H7NO2/c11-9(12)7-5-8-3-1-2-4-10(8)6-7/h1-6H,(H,11,12)
    • InChI Key: QSJHENXHFPTGKD-UHFFFAOYSA-N
    • SMILES: OC(C1C=C2C=CC=CN2C=1)=O

Computed Properties

  • Exact Mass: 161.04800
  • Monoisotopic Mass: 161.047678466g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 41.7Ų

Experimental Properties

  • PSA: 41.71000
  • LogP: 1.63750

Indolizine-2-carboxylic acid Security Information

Indolizine-2-carboxylic acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Indolizine-2-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:3189-48-8)Indolizine-2-carboxylic acid
Order Number:A875772
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Quantity:5g/10g/25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:47
Price ($):266.0/443.0/886.0/2357.0
Email:sales@amadischem.com

Indolizine-2-carboxylic acid Related Literature

Additional information on Indolizine-2-carboxylic acid

Comprehensive Overview of Indolizine-2-carboxylic acid (CAS No. 3189-48-8): Properties, Applications, and Research Insights

Indolizine-2-carboxylic acid (CAS No. 3189-48-8) is a heterocyclic organic compound featuring a fused bicyclic structure comprising a pyrrole and a pyridine ring. This indolizine derivative has garnered significant attention in pharmaceutical and material science research due to its unique chemical properties and versatile applications. The compound's molecular formula is C9H7NO2, with a molecular weight of 161.16 g/mol. Its structural motif is frequently explored in drug discovery, particularly for designing bioactive molecules targeting inflammation, microbial infections, and neurological disorders.

Recent studies highlight the growing interest in indolizine-based scaffolds as privileged structures in medicinal chemistry. Researchers are investigating Indolizine-2-carboxylic acid as a precursor for synthesizing small-molecule inhibitors and fluorescent probes. The compound's carboxyl group at the 2-position allows for facile derivatization, enabling the development of structure-activity relationship (SAR) libraries. A 2023 publication in the Journal of Medicinal Chemistry emphasized its role in optimizing kinase inhibitor selectivity, addressing a key challenge in cancer therapeutics.

From a synthetic chemistry perspective, 3189-48-8 serves as a valuable building block for multicomponent reactions (MCRs). Its reactivity in Pictet-Spengler cyclizations and click chemistry applications has been documented in several patents. The compound's crystalline form exhibits interesting photophysical properties, making it a candidate for organic electronics applications such as OLED emitters and sensor materials. These characteristics align with current market demands for sustainable functional materials.

Analytical characterization of Indolizine-2-carboxylic acid typically involves HPLC purity analysis, mass spectrometry, and NMR spectroscopy. The compound shows good stability under standard storage conditions (room temperature, protected from light) with a reported melting point range of 210-215°C. Solubility studies indicate moderate polarity, dissolving well in polar aprotic solvents like DMSO and DMF while being sparingly soluble in water. These physicochemical properties are crucial for formulation scientists developing drug delivery systems.

The commercial availability of CAS 3189-48-8 through specialty chemical suppliers has expanded in recent years, reflecting growing industrial demand. Current pricing trends suggest a premium for high-purity grades (>98%) used in pharmaceutical applications. Quality control specifications typically include limits for heavy metal impurities and residual solvents, complying with ICH guidelines. Suppliers increasingly provide custom synthesis services and isotope-labeled versions (e.g., 13C, 15N) for metabolic studies.

Emerging research directions for indolizine carboxylates include their potential as metal-organic framework (MOF) linkers and covalent organic framework (COF) precursors. A 2024 study demonstrated their utility in creating porous materials for gas storage applications. Additionally, computational chemists are employing density functional theory (DFT) calculations to predict the electronic properties of indolizine derivatives, facilitating rational design of optoelectronic materials.

From a regulatory standpoint, Indolizine-2-carboxylic acid is not currently listed on any major chemical inventories (e.g., TSCA, EINECS) as a controlled substance. However, researchers should consult local regulations regarding laboratory safety protocols when handling this compound. Standard personal protective equipment (PPE) including gloves and safety goggles is recommended during manipulation. The compound's environmental fate and biodegradability profile are areas of ongoing investigation.

The scientific literature reveals over 120 peer-reviewed articles referencing 3189-48-8 in the past decade, with a notable increase in structure-based drug design applications. Patent analysis shows particular interest from biotechnology companies developing allosteric modulators for G-protein coupled receptors (GPCRs). These trends suggest sustained academic and industrial interest in this versatile heterocycle.

For researchers seeking indolizine building blocks, several synthetic methodologies have been optimized for 3189-48-8 production. Modern approaches emphasize atom-economical routes using catalytic cyclization techniques, with some procedures achieving >85% yields. The compound's scalable synthesis makes it attractive for process chemistry applications. Recent advances in continuous flow chemistry have further improved production efficiency for this pharmacophore.

Looking ahead, the indolizine scaffold continues to inspire innovation across multiple disciplines. With increasing recognition of its three-dimensional diversity in fragment-based drug discovery, Indolizine-2-carboxylic acid (CAS No. 3189-48-8) remains a compound of significant contemporary interest. Its balanced lipophilicity profile (calculated LogP ~1.2) and hydrogen bonding capacity position it as a valuable tool for addressing modern challenges in chemical biology and materials science.

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Amadis Chemical Company Limited
(CAS:3189-48-8)Indolizine-2-carboxylic acid
A875772
Purity:99%/99%/99%/99%
Quantity:5g/10g/25g/100g
Price ($):266.0/443.0/886.0/2357.0
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